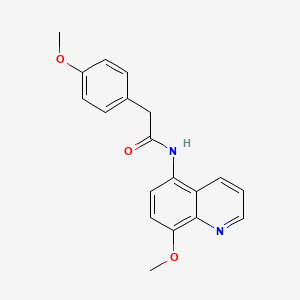
2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-メトキシフェニル)-N-(8-メトキシキノリン-5-イル)アセトアミドは、アセトアミド類に属する有機化合物です。アセトアミド骨格にメトキシフェニル基とメトキシキノリル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件
2-(4-メトキシフェニル)-N-(8-メトキシキノリン-5-イル)アセトアミドの合成は、一般的に以下の手順で行われます。
出発物質: 合成は、4-メトキシベンズアルデヒドと8-メトキシキノリンから始まります。
中間体の生成: 4-メトキシベンズアルデヒドは、無水酢酸との縮合反応により、4-メトキシフェニル酢酸を生成します。
アミド化反応: 4-メトキシフェニル酢酸は、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤の存在下、8-メトキシキノリンと反応させ、目的のアセトアミドを生成します。
工業生産方法
工業規模での2-(4-メトキシフェニル)-N-(8-メトキシキノリン-5-イル)アセトアミドの生産では、以下のような方法が用いられる場合があります。
大規模反応器: 出発物質を大量に扱うために、大規模反応器を使用します。
最適化された反応条件: 収率と純度を最大限に高めるために、温度制御、溶媒選択、反応時間などの最適化された反応条件を用います。
精製技術: 最終生成物を高純度にするために、再結晶やクロマトグラフィーなどの精製技術が用いられます。
3. 化学反応の分析
反応の種類
2-(4-メトキシフェニル)-N-(8-メトキシキノリン-5-イル)アセトアミドは、さまざまな化学反応を起こす可能性があります。例えば、以下のような反応があります。
酸化: メトキシ基は酸化されて、対応するフェノール性およびキノリン性誘導体を生成する可能性があります。
還元: アセトアミド基は還元されて、対応するアミンを生成する可能性があります。
置換: メトキシ基は、求核置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬が、酸性または塩基性条件で使用されます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に用いられます。
置換: ハロゲン化物やアミンなどの求核剤が、水素化ナトリウム (NaH) や炭酸カリウム (K₂CO₃) などの塩基の存在下で用いられます。
主な生成物
酸化: 4-ヒドロキシフェニル誘導体と8-ヒドロキシキノリル誘導体が生成されます。
還元: 2-(4-メトキシフェニル)-N-(8-メトキシキノリン-5-イル)エチルアミンが生成されます。
置換: 用いた求核剤に応じて、さまざまな置換誘導体が生成されます。
4. 科学研究における用途
2-(4-メトキシフェニル)-N-(8-メトキシキノリン-5-イル)アセトアミドは、いくつかの科学研究において用途があります。
医薬品化学: 抗炎症剤や抗がん剤の開発において、薬理活性のある化合物としての可能性が研究されています。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
材料科学: 特定の電子特性や光学特性を持つ新規材料の開発における可能性が探求されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 8-methoxyquinoline.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form 4-methoxyphenylacetic acid.
Amidation Reaction: The 4-methoxyphenylacetic acid is then reacted with 8-methoxyquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic and quinolinic derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 4-hydroxyphenyl and 8-hydroxyquinolinyl derivatives.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
2-(4-メトキシフェニル)-N-(8-メトキシキノリン-5-イル)アセトアミドの作用機序は、以下のようなものと考えられます。
分子標的: 生物系における特定の酵素や受容体に作用し、その活性を調節する可能性があります。
関与する経路: その特定の構造と官能基に応じて、炎症や細胞増殖に関与するようなさまざまな生化学経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(4-メトキシフェニル)-N-(キノリン-5-イル)アセトアミド: キノリン環にメトキシ基がありません。
2-(4-ヒドロキシフェニル)-N-(8-メトキシキノリン-5-イル)アセトアミド: フェニル環にメトキシ基ではなくヒドロキシ基が含まれています。
2-(4-メトキシフェニル)-N-(8-ヒドロキシキノリン-5-イル)アセトアミド: キノリン環にメトキシ基ではなくヒドロキシ基が含まれています。
独自性
2-(4-メトキシフェニル)-N-(8-メトキシキノリン-5-イル)アセトアミドは、フェニル環とキノリン環の両方にメトキシ基が存在することで、その化学反応性と生物活性を影響を与える可能性があります。この二重メトキシ置換は、薬理活性のある化合物としての可能性を高め、さまざまな科学研究における用途を広げる可能性があります。
類似化合物との比較
Similar Compounds
2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide: Lacks the methoxy group on the quinoline ring.
2-(4-hydroxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
2-(4-methoxyphenyl)-N-(8-hydroxyquinolin-5-yl)acetamide: Contains a hydroxy group instead of a methoxy group on the quinoline ring.
Uniqueness
2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of both methoxy groups on the phenyl and quinoline rings, which can influence its chemical reactivity and biological activity. This dual methoxy substitution may enhance its potential as a pharmacologically active compound and its utility in various scientific research applications.
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-23-14-7-5-13(6-8-14)12-18(22)21-16-9-10-17(24-2)19-15(16)4-3-11-20-19/h3-11H,12H2,1-2H3,(H,21,22) |
InChIキー |
DHWXPXLIBXJEGU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316702.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316706.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316709.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11316724.png)
![4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11316726.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11316740.png)
![N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316752.png)
![2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11316754.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11316758.png)
![[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11316761.png)
![[(1-cyclopentyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11316772.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11316773.png)
![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11316785.png)
